
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2,2-dimethylpropyl groups and three methyl groups at the 1,3,5 and 2,4,6 positions, respectively
Méthodes De Préparation
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene typically involves Friedel-Crafts alkylation reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of benzene with 2,2-dimethylpropyl chloride and methyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as:
1,3,5-Tris(2,2-dimethylpropyl)-2-methyl-4-nitrobenzene:
1,3,5-Tris(2,2-dimethylpropyl)-2,4-dimethyl-6-nitrobenzene: The presence of a nitro group and different methyl substitution pattern affects its physical and chemical properties.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: This compound contains amide groups, making it suitable for different applications, particularly in materials science and polymer chemistry.
Propriétés
Numéro CAS |
57476-06-9 |
|---|---|
Formule moléculaire |
C24H42 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1,3,5-tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene |
InChI |
InChI=1S/C24H42/c1-16-19(13-22(4,5)6)17(2)21(15-24(10,11)12)18(3)20(16)14-23(7,8)9/h13-15H2,1-12H3 |
Clé InChI |
ZTESJBACNXXCSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)CC(C)(C)C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
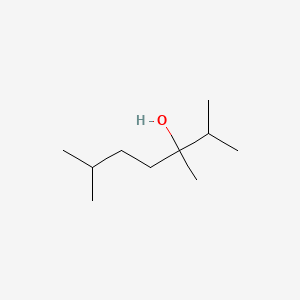
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
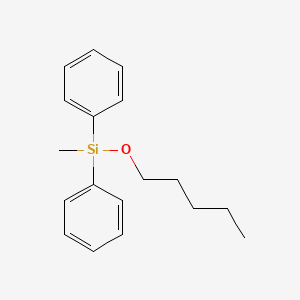
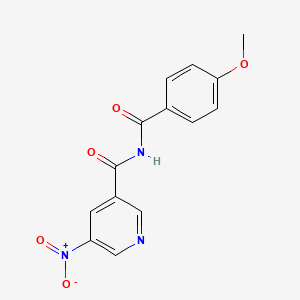

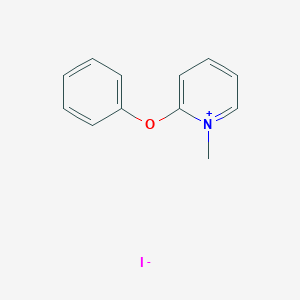
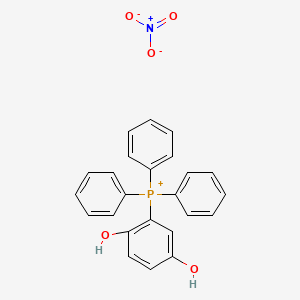



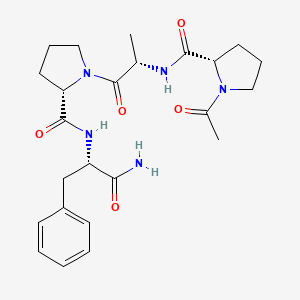
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
